molecular formula C19H23ClN2O5S B444941 4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol

4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol

Cat. No.: B444941
M. Wt: 426.9g/mol
InChI Key: CNQVEYGVKCTFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol is a complex organic compound that features a piperazine ring substituted with a 4-chloro-benzenesulfonyl group and a 2,6-dimethoxy-phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles.

    Oxidation and Reduction: The phenolic and methoxy groups can participate in oxidation and reduction reactions.

    Coupling Reactions: The piperazine ring can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation can lead to quinones or other oxidized products.

Scientific Research Applications

4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Material Science: Its unique structure makes it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H23ClN2O5S

Molecular Weight

426.9g/mol

IUPAC Name

4-[[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C19H23ClN2O5S/c1-26-17-11-14(12-18(27-2)19(17)23)13-21-7-9-22(10-8-21)28(24,25)16-5-3-15(20)4-6-16/h3-6,11-12,23H,7-10,13H2,1-2H3

InChI Key

CNQVEYGVKCTFAV-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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